Tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13789327
Molecular Formula: C11H22N2O3
Molecular Weight: 230.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3 |
|---|---|
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H22N2O3/c1-10(2,3)16-9(15)13-7-11(8-13,12-4)5-6-14/h12,14H,5-8H2,1-4H3 |
| Standard InChI Key | XHUGFFSHUCLHDZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CCO)NC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)(CCO)NC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure centers on a four-membered azetidine ring, which is substituted at the 3-position with both a 2-hydroxyethyl group and a methylamino moiety. The tert-butyl carbamate group at the 1-position acts as a protective group, enhancing stability during synthetic transformations. Computational modeling predicts a puckered azetidine ring conformation, which influences steric interactions and reactivity (Figure 1).
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 230.30 g/mol |
| IUPAC Name | tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)(CCO)NC |
| InChIKey | XHUGFFSHUCLHDZ-UHFFFAOYSA-N |
Synthetic Methodologies and Reaction Pathways
Multi-Step Synthesis Strategies
The synthesis of tert-butyl 3-(2-hydroxyethyl)-3-(methylamino)azetidine-1-carboxylate typically begins with azetidine precursors. A representative route involves:
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Ring Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution or Grignard addition to a pre-functionalized azetidine.
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Methylamino Incorporation: Reductive amination or direct alkylation using methylamine derivatives.
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Carbamate Protection: Reaction with tert-butyl dicarbonate (Boc anhydride) under basic conditions to install the Boc group.
Critical Reaction Conditions
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Temperature: Reactions often proceed at 0–25°C to minimize side reactions.
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Catalysts: Palladium or nickel catalysts may facilitate coupling steps.
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Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used.
Yield Optimization and Challenges
Reported yields for analogous azetidine syntheses range from 40% to 65%, depending on purification methods (e.g., column chromatography, recrystallization). Key challenges include:
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Regioselectivity: Ensuring correct substitution patterns on the azetidine ring.
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Moisture Sensitivity: The hydroxyethyl group necessitates anhydrous conditions to prevent hydrolysis.
Applications in Pharmaceutical Research and Drug Development
Role as a Synthetic Intermediate
The compound’s functional groups enable diverse transformations:
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Hydroxyl Group: Participates in esterifications, etherifications, or oxidations to ketones.
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Methylamino Group: Serves as a site for acylations or Suzuki-Miyaura couplings.
Comparative Analysis with Related Azetidine Derivatives
tert-Butyl 3-(hydroxymethyl)-3-(methylamino)azetidine-1-carboxylate
This analogue replaces the hydroxyethyl group with a hydroxymethyl group, reducing molecular weight to 216.28 g/mol (C₁₀H₂₀N₂O₃). Key differences include:
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Reactivity: The shorter hydroxymethyl chain limits steric hindrance, enabling faster reaction kinetics in certain contexts.
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Applications: Preferred for synthesizing smaller heterocycles or prodrugs.
Table 2: Structural and Functional Comparison
| Property | Hydroxyethyl Derivative | Hydroxymethyl Derivative |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | C₁₀H₂₀N₂O₃ |
| Key Functional Group | -CH₂CH₂OH | -CH₂OH |
| Synthetic Flexibility | High (longer chain) | Moderate |
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